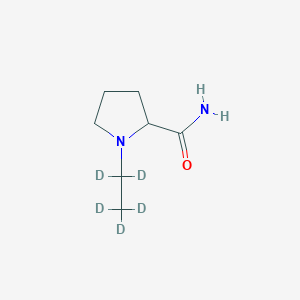
N-Ethyl Prolinamide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl Prolinamide-d5 is a deuterated derivative of N-Ethyl Prolinamide, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl Prolinamide-d5 typically involves the amidation of L-proline with ethylamine in the presence of deuterium oxide (D2O) to ensure the incorporation of deuterium atoms. The reaction is carried out under controlled conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of biocatalysts to enhance the reaction efficiency and minimize racemization. The process is designed to be scalable and environmentally friendly, utilizing green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl Prolinamide-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-Ethyl Prolinamide-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of pharmaceutical compounds in the body.
Industry: Applied in the production of stable isotope-labeled compounds for environmental and clinical diagnostics.
Mechanism of Action
The mechanism of action of N-Ethyl Prolinamide-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms by altering the kinetic isotope effects. This allows researchers to study the detailed steps of chemical reactions and understand the role of different functional groups .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl Prolinamide-d5
- N-Propyl Prolinamide-d5
- N-Butyl Prolinamide-d5
Uniqueness
N-Ethyl Prolinamide-d5 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Compared to other similar compounds, it offers better resolution and sensitivity in detecting molecular interactions and studying reaction mechanisms .
Conclusion
This compound is a valuable compound in scientific research, offering unique insights into chemical reactions and biological processes. Its stable isotopic labeling makes it an essential tool in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
147.23 g/mol |
IUPAC Name |
1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/i1D3,2D2 |
InChI Key |
LQOASEHNECNLNM-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCCC1C(=O)N |
Canonical SMILES |
CCN1CCCC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















